
4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid (DFPBA) is a synthetic compound that has been increasingly studied in recent years due to its unique properties and potential applications in a variety of scientific fields. It is a difluoromethyl derivative of piperidine, an amino acid that is found in many proteins, and the 4-oxobutanoic acid moiety is a carboxylic acid that is commonly used in organic synthesis. DFPBA has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential use as a therapeutic agent in the treatment of a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has demonstrated the potential of compounds structurally related to 4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid in synthesizing novel fluoroquinolone derivatives with promising antimicrobial activities. These compounds, including various 1,4-dihydro-quinoline-3-carboxylic acid derivatives, have been evaluated for their antibacterial and antifungal effectiveness through in vitro studies, showing significant promise against pathogens like Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).
Antioxidant and Antimicrobial Evaluations
Compounds similar to this compound have been synthesized and assessed for their antioxidant and antimicrobial properties. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its derivatives were synthesized using Knoevenagel condensation reactions and exhibited significant antimicrobial and antioxidant susceptibilities. These studies contribute to understanding the structure-activity relationships that govern the antimicrobial and antioxidant properties of these compounds (Kumar et al., 2016).
Wirkmechanismus
Target of Action
Compounds like “4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid” often target specific proteins or enzymes in the body due to their unique structural features. The piperidine ring, for instance, is a common feature in many pharmaceuticals and is known to interact with a variety of biological targets .
Eigenschaften
IUPAC Name |
4-[3-(difluoromethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c11-10(12)7-2-1-5-13(6-7)8(14)3-4-9(15)16/h7,10H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBHJAZBIDDUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



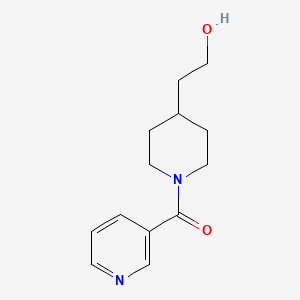



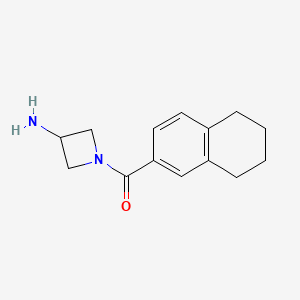

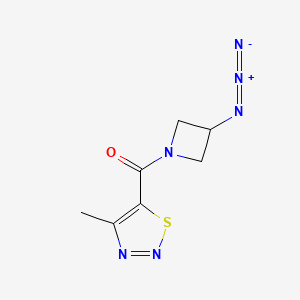
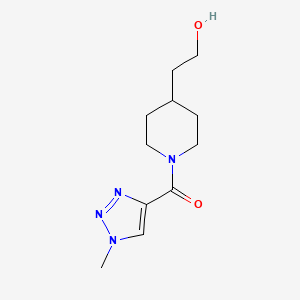
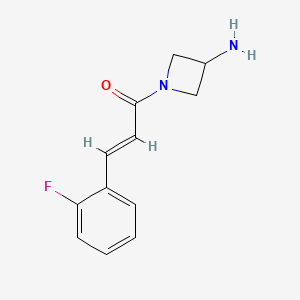
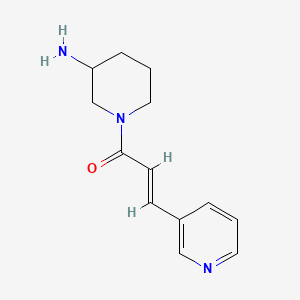
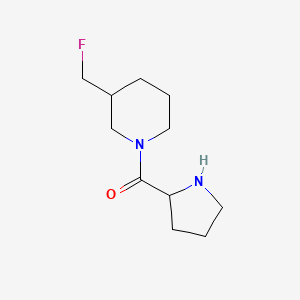
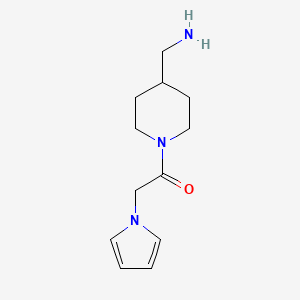
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)
